molecular formula C12H4Cl6O2S2 B14514720 3,3'-Disulfanediylbis(2,4,6-trichlorophenol) CAS No. 63478-45-5

3,3'-Disulfanediylbis(2,4,6-trichlorophenol)

Cat. No.: B14514720
CAS No.: 63478-45-5
M. Wt: 457.0 g/mol
InChI Key: VQWJJYYJMOPBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Disulfanediylbis(2,4,6-trichlorophenol) is a chemical compound characterized by the presence of two 2,4,6-trichlorophenol groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) typically involves the reaction of 2,4,6-trichlorophenol with sulfur-containing reagents. One common method is the oxidative coupling of 2,4,6-trichlorophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(2,4,6-trichlorophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-Disulfanediylbis(2,4,6-trichlorophenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) involves its interaction with cellular components. The disulfide bond can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound can interact with proteins and enzymes, affecting their function and leading to various biological effects .

Properties

CAS No.

63478-45-5

Molecular Formula

C12H4Cl6O2S2

Molecular Weight

457.0 g/mol

IUPAC Name

2,4,6-trichloro-3-[(2,4,6-trichloro-3-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C12H4Cl6O2S2/c13-3-1-5(15)11(7(17)9(3)19)21-22-12-6(16)2-4(14)10(20)8(12)18/h1-2,19-20H

InChI Key

VQWJJYYJMOPBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)SSC2=C(C=C(C(=C2Cl)O)Cl)Cl)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.